Methylselenopyruvate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

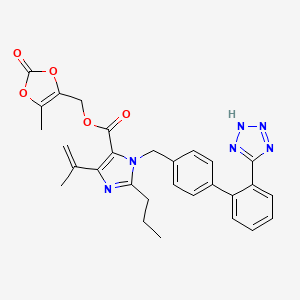

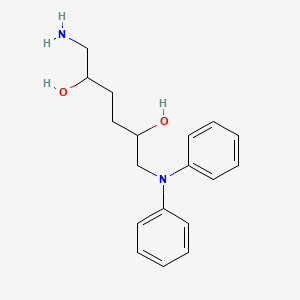

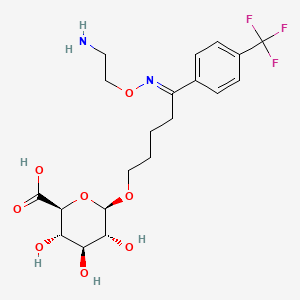

Methylselenopyruvate belongs to the class of organic compounds known as alpha-keto acids and derivatives . These are organic compounds containing an aldehyde substituted with a keto group on the adjacent carbon . It is an extremely weak basic (essentially neutral) compound .

Synthesis Analysis

This compound is an α-keto acid metabolite of methylselenocysteine . It can be synthesized by a β-lyase reaction with Se-methyl-l-selenocysteine (MSC) generating pyruvate and ammonia . Another method involves a transamination and/or l-amino acid oxidase reaction .Molecular Structure Analysis

The molecular formula of this compound is C4H6O3Se . Its average mass is 181.049 Da and its monoisotopic mass is 181.948212 Da .Chemical Reactions Analysis

The biochemical mechanisms contributing to the anticancer effects of this compound involve β- and γ-lyase reactions . Some pyridoxal 5′-phosphate (PLP)-containing enzymes can catalyze a β-lyase reaction with Se-methyl-l-selenocysteine (MSC) generating pyruvate and ammonia .Physical and Chemical Properties Analysis

This compound is an extremely weak basic (essentially neutral) compound . Its average mass is 181.049 Da and its monoisotopic mass is 181.948212 Da .科学的研究の応用

Cancer Chemoprevention : Methylselenol, derived from selenium metabolism, is considered responsible for the dietary chemoprevention of cancers. It is generated from selenomethionine and catalytically produces superoxide, which is implicated in inducing cell-cycle arrest and apoptosis in cancer cells (Spallholz, Palace, & Reid, 2004).

Histone Deacetylase Inhibition : Alpha-keto acid metabolites of organoselenium compounds, like methylselenocysteine and selenomethionine, inhibit histone deacetylase activity in human colon cancer cells. This inhibition contributes to the anticancer properties of these compounds (Nian, Bisson, Dashwood, Pinto, & Dashwood, 2009).

Cell Cycle and Apoptosis Regulation : Methylselenol modulates cancer signaling genes, leading to cell cycle arrest and apoptosis. It affects the expression of several genes related to these processes, including CDKN1C and PPARgamma (Zeng, Wu, & Botnen, 2009).

In Vivo Efficacy Against Prostate Cancer : Methylselenol precursors like methylseleninic acid have been shown to have superior in vivo growth inhibitory efficacy against human prostate cancer xenografts compared to other selenium forms (Li, Lee, Wang, Hu, Liao, Watts, Combs, & Lü, 2008).

RNA Crystallography : 2′-Methylseleno-modified oligoribonucleotides are used for phasing in X-ray crystallographic data. This modification has been critical for structural determination in nucleic acid studies (Puffer, Moroder, Aigner, & Micura, 2007).

Toxicity Mechanisms in Yeast : Methylselenol, produced from methylseleninic acid or dimethyl diselenide, induces toxic protein aggregation in Saccharomyces cerevisiae. This study helps understand the toxicity mechanisms of selenium metabolites (Dauplais, Bierła, Maizeray, Lestini, Lobinski, Plateau, Szpunar, & Lazard, 2021).

Chemopreventive Activities and Bioavailability : Studies have shown that the chemical form and metabolism of selenium compounds, particularly those capable of generating methylated metabolites like methylselenol, have significant chemopreventive activities in cancer models (Ip, Hayes, Budnick, & Ganther, 1991).

作用機序

特性

IUPAC Name |

3-methylselanyl-2-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3Se/c1-8-2-3(5)4(6)7/h2H2,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHPIRYOQIGZLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

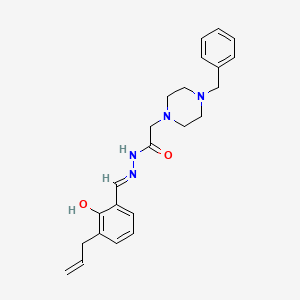

![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)

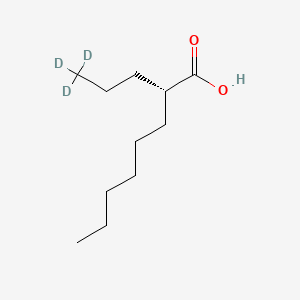

![2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B565634.png)